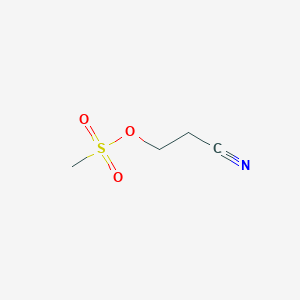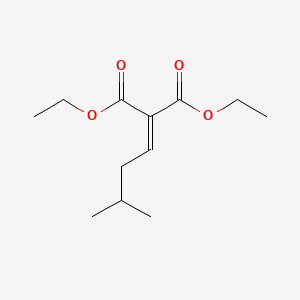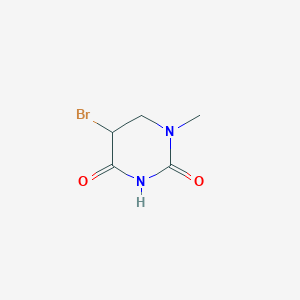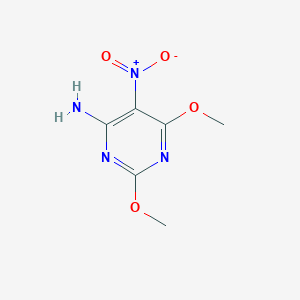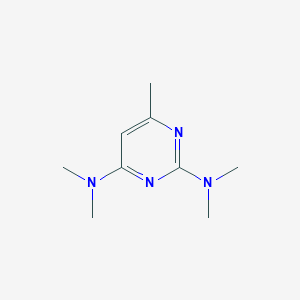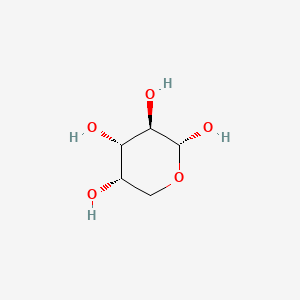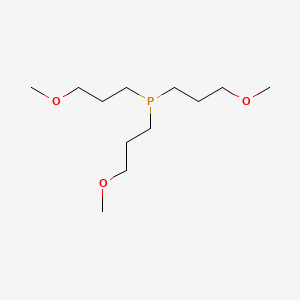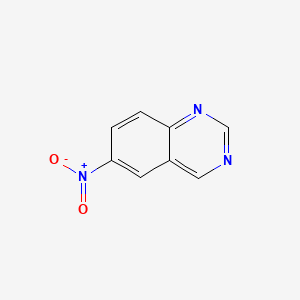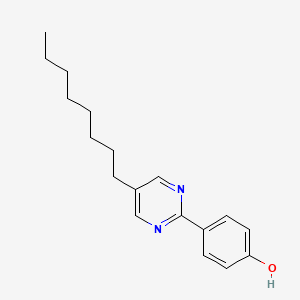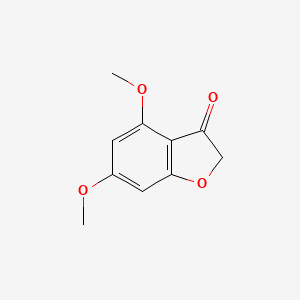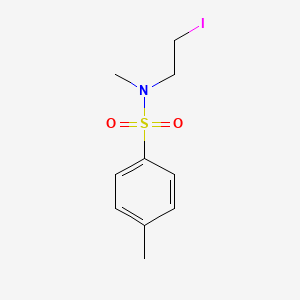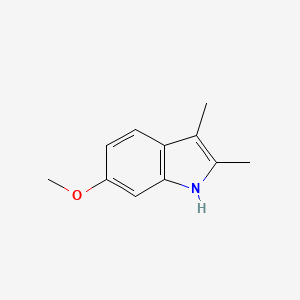
6-méthoxy-2,3-diméthyl-1H-indole
Vue d'ensemble
Description
“6-methoxy-2,3-dimethyl-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “6-methoxy-2,3-dimethyl-1H-indole” is C9H9NO .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their diverse biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of “6-methoxy-2,3-dimethyl-1H-indole” can be represented by the InChI string: InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, they have been used as reactants for demethylation reactions using ionic liquids under microwave irradiation . They have also been used in the preparation of pyrazinoindoledione via Ugi reaction and microwave-assisted cyclization .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de l'indole, y compris le 6-méthoxy-2,3-diméthyl-1H-indole, ont été étudiés pour leurs propriétés anticancéreuses potentielles . Ils peuvent agir comme des composés biologiquement actifs pour le traitement des cellules cancéreuses .
Activité antimicrobienne
Les dérivés de l'indole ont montré des résultats prometteurs dans la lutte contre divers microbes . Cela fait du this compound un candidat potentiel pour le développement de médicaments antimicrobiens .
Activité anti-inflammatoire
Les dérivés de l'indole sont connus pour posséder des propriétés anti-inflammatoires . Par conséquent, le this compound pourrait potentiellement être utilisé dans le traitement des troubles inflammatoires .
Activité antivirale
Les dérivés de l'indole ont démontré des activités antivirales . Cela suggère que le this compound pourrait être exploré pour son utilisation potentielle dans les thérapies antivirales .
Activité antioxydante
Les propriétés antioxydantes des dérivés de l'indole suggèrent que le this compound pourrait être utilisé dans le développement de thérapies antioxydantes .
Activité antidiabétique
Les dérivés de l'indole ont montré un potentiel dans le traitement du diabète . Cela suggère que le this compound pourrait être exploré pour son utilisation potentielle dans les thérapies antidiabétiques .
Activité antimalarienne
Les dérivés de l'indole ont démontré des activités antimalariennes . Cela suggère que le this compound pourrait être exploré pour son utilisation potentielle dans les thérapies antimalariennes .
Activité anticholinestérasique
Les dérivés de l'indole ont montré des activités anticholinestérasiques . Cela suggère que le this compound pourrait être exploré pour son utilisation potentielle dans les thérapies pour des maladies comme la maladie d'Alzheimer .
Safety and Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in the study of “6-methoxy-2,3-dimethyl-1H-indole” and other indole derivatives may include the development of new synthesis methods and further exploration of their biological activities.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the therapeutic effects observed.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the observed therapeutic effects of the compound.
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-methoxy-2,3-dimethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . The interactions of 6-methoxy-2,3-dimethyl-1H-indole with these biomolecules can lead to significant changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 6-methoxy-2,3-dimethyl-1H-indole exerts its effects through various mechanisms. It can bind to specific receptors and enzymes, leading to their inhibition or activation . These interactions can result in changes in gene expression and modulation of signaling pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-2,3-dimethyl-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation
Dosage Effects in Animal Models
The effects of 6-methoxy-2,3-dimethyl-1H-indole vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where their biological activity is optimal within a specific dosage range . Exceeding this range can lead to toxicity and adverse reactions.
Metabolic Pathways
6-methoxy-2,3-dimethyl-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolic pathways of 6-methoxy-2,3-dimethyl-1H-indole can lead to the formation of active metabolites that contribute to its biological activity.
Transport and Distribution
The transport and distribution of 6-methoxy-2,3-dimethyl-1H-indole within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of 6-methoxy-2,3-dimethyl-1H-indole within tissues can influence its localization and accumulation, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-methoxy-2,3-dimethyl-1H-indole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-methoxy-2,3-dimethyl-1H-indole within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
6-methoxy-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-6-9(13-3)4-5-10(7)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHRCLBBYWTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295749 | |
| Record name | 6-methoxy-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58176-56-0 | |
| Record name | NSC105314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxy-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-6-METHOXYINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


